

Summarized Physicochemical & Solubility Data

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Compound Focus: Isosilybin B

CAS No.: 142796-22-3

Cat. No.: S641403

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The table below consolidates the available quantitative and predicted data for **Isosilybin B**. Please note that some critical data points for formulation development are not available in the searched literature.

Property	Value / Description	Notes / Source
Molecular Formula	C ₂₅ H ₂₂ O ₁₀	[1] [2]
Molecular Weight	482.44 g/mol	[1] [2]
Predicted Density	1.527 g/cm ³	[1] [2]
Predicted Boiling Point	793.0 ± 60.0 °C	[2]
Predicted pKa	7.39 ± 0.60	[2]
Solubility (DMSO)	10 mg/mL	Approximate value from a commercial supplier [2].
Solubility (Ethanol)	0.1 mg/mL	Approximate value from a commercial supplier [2].
Aqueous Solubility	Data Not Available	The solubility in pure water was not explicitly quantified in the search results.
Stability in Storage	Store at -20°C	Recommended storage condition from a commercial supplier [2].

Property	Value / Description	Notes / Source
Stability in Skin Homogenate	> 93.8% remaining	Indicates metabolic stability in a specific ex-vivo model [3].

Experimental Protocols from Key Studies

Here are detailed methodologies from recent research that you can adapt or reference for your own work on **Isosilybin B**.

Protocol for Cell Cycle Analysis

This protocol is used to investigate the anti-cancer mechanism of **Isosilybin B** by analyzing its effect on the cell cycle [4] [5].

- **Cell Lines:** Mouse liver hepatoma (Hepa 1–6) and human liver hepatocellular carcinoma (HepG2) cells.
- **Culture Conditions:** Maintain cells in appropriate medium (e.g., DMEM/F12 or RPMI) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
- **Synchronization:** Seed cells in 6-well plates (2×10^5 cells/well). After 24 hours, replace the medium with serum-free medium and incubate for 16 hours to synchronize the cell cycle.
- **Treatment:** Replace medium with one containing 10% FBS and **Isosilybin B** (31.3 µg/mL, determined as a non-cytotoxic concentration via MTT assay). Incubate for 24 hours.
- **Staining and Analysis:**
 - Wash cells with ice-cold PBS, trypsinize, and pellet by centrifugation (5 min at 250×g).
 - Treat the pellet with Triton-X-100 and RNase A (0.5 mg/mL) in the dark for 20 min at 37°C.
 - Add propidium iodide (6 µg/mL) to stain cellular DNA.
 - Analyze cell cycle distribution using a flow cytometry system (e.g., BD FACSCanto II) and evaluate results with software like FCS Express.

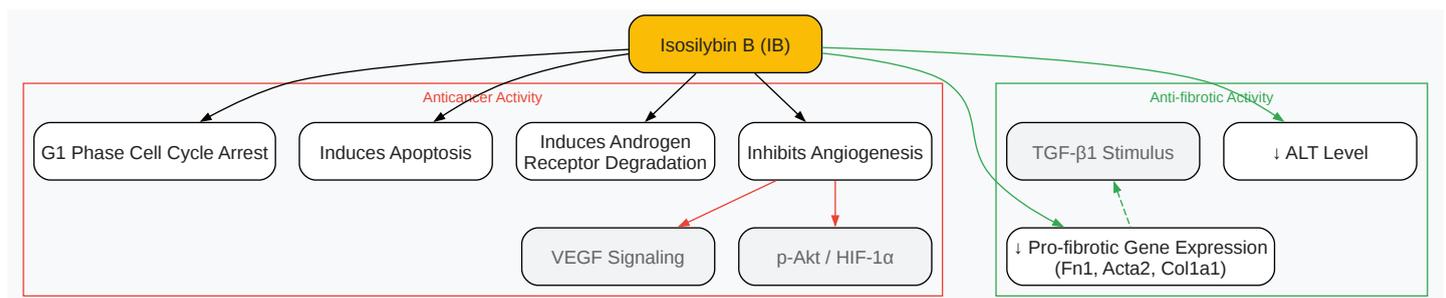
Protocol for Anti-fibrotic Gene Expression Analysis (qRT-PCR)

This method evaluates the effect of **Isosilybin B** on the expression of pro-fibrotic genes in a TGF- β 1-induced model of liver fibrosis [4] [5].

- **Cell Line:** Mouse normal liver hepatocyte (AML12).
- **Treatment:** Seed cells in 6-well plates (2×10^5 cells/well). After 24 hours, treat with **Isosilybin B** (7.8–31.3 $\mu\text{g/mL}$) in medium with 2% FBS for 24 hours.
- **RNA Isolation and cDNA Synthesis:**
 - Isolate total RNA using TRI-reagent and treat with DNase I.
 - Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit (e.g., RevertAid First Strand cDNA Synthesis Kit).
- **Quantitative PCR:**
 - Perform semi-quantitative real-time PCR using a SYBR Green master mix and a standard PCR cyclor.
 - Use primers for fibrotic markers like Fibronectin (*Fn1*), Alpha-smooth muscle actin (*Acta2*), and Collagen type I (*Col1a1*). Normalize data to a housekeeping gene like *Actb* (β -actin).
 - Calculate relative gene expression using the $2^{(-\Delta\Delta\text{CT})}$ method.

Visualizing the Hepatoprotective Mechanism of Isosilybin B

The following diagram illustrates the key molecular pathways through which **Isosilybin B** exerts its hepatoprotective, anticancer, and anti-fibrotic effects, as identified in the studies.



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Diagram: Multi-target mechanisms of **Isosilybin B** against liver cancer and fibrosis.

Formulation Strategies to Overcome Solubility Limitations

While direct data on **Isosilybin B** is limited, several advanced formulation strategies have been successfully applied to its parent extract, Silymarin, to enhance solubility and bioavailability. These approaches are highly relevant for **Isosilybin B** development [6] [7] [3].

- **Nanocrystal Technology:** Stabilizer-free silymarin nanocrystals prepared via high-pressure homogenization showed a **1.41-fold increase in solubility** and a dissolution rate of **92.2% in water within 30 minutes** (vs. 38.5% for crude drug). This led to a **1.48-fold increase in oral bioavailability** in rats [6] [8].
- **Nanomicelles:** Incorporating silymarin into polymeric (Soluplus) and mixed (Soluplus/TPGS) nanomicelles increased its solubility by approximately **6-fold**. The extremely low critical micellar concentration (CMC) of these carriers offers stability upon dilution in body fluids [7].
- **Cyclodextrin Complexation:** Complexation with sulfobutylether- β -cyclodextrin (SBE- β -CD) dramatically improved the aqueous solubility of silymarin constituents. One study reported a **522-fold increase in intrinsic aqueous solubility for Isosilybin B** using this method [3].

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